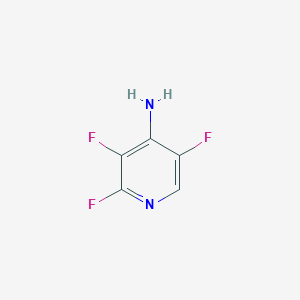

2,3,5-Trifluoro-4-piridinamina

Descripción general

Descripción

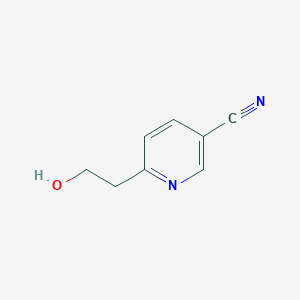

2,3,5-Trifluoro-4-pyridinamine is a chemical compound with potential applications in various fields of chemistry due to its unique structure and fluorine content. The presence of fluorine atoms significantly influences the physical and chemical properties of the molecule, making it a subject of interest for researchers.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves complex reactions and the use of specific catalysts to ensure the incorporation of fluorine atoms into the pyridine ring. Methods such as oxidative chlorination and diazotization-alcoholysis have been optimized for the synthesis of chloro- and trifluoroethoxy-substituted pyridines, achieving yields up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with fluorine substitutions, has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal diverse structural motifs depending on the specific substituents and their interactions with the pyridine ring (Fabrice Pointillart et al., 2009).

Chemical Reactions and Properties

Fluorinated pyridines participate in a variety of chemical reactions, demonstrating the reactivity of the fluorine atoms. For example, reactions involving sulfonamides as terminators in cationic cyclizations highlight the versatility of fluorinated pyridines in synthesizing polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).

Physical Properties Analysis

The physical properties of fluorinated pyridines, such as solubility, melting point, and boiling point, are significantly affected by the presence of fluorine atoms. These compounds often exhibit good solubility in polar solvents and have distinct optical properties due to the fluorine content.

Chemical Properties Analysis

The chemical properties of 2,3,5-Trifluoro-4-pyridinamine and related compounds include their acidity, basicity, and reactivity towards nucleophiles and electrophiles. The electronegative fluorine atoms influence the electron density on the pyridine ring, affecting its reactivity in various chemical reactions.

Aplicaciones Científicas De Investigación

Aplicaciones Agroquímicas

TFMP y sus derivados son ingredientes estructurales clave en el desarrollo de muchos compuestos agroquímicos . El principal uso de los derivados de TFMP es en la protección de los cultivos contra las plagas . Fluazifop-butil fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Aplicaciones Farmacéuticas

Varios derivados de TFMP se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP han recibido la aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Síntesis de Ingredientes Activos

TFMP es un motivo estructural clave en los ingredientes activos tanto de las industrias agroquímicas como farmacéuticas . Se cree que las actividades biológicas de los derivados de TFMP se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .

Desarrollo de Productos Químicos Orgánicos Fluorados

El desarrollo de compuestos orgánicos que contienen flúor ha sido posible gracias a TFMP . Los efectos del flúor y las partes que contienen flúor en las actividades biológicas y las propiedades físicas de los compuestos le han otorgado al flúor un lugar único en el arsenal del químico descubridor

Safety and Hazards

When handling 2,3,5-Trifluoro-4-pyridinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Mecanismo De Acción

Target of Action

2,3,5-Trifluoro-4-pyridinamine (TFMP) is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that these compounds are widely used in the protection of crops from pests .

Mode of Action

The mode of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

The biological activities of tfmp derivatives are thought to be due to the unique properties of the fluorine atom and the pyridine moiety

Result of Action

It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have effects on pest physiology or biochemistry.

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2,3,5-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXNVYOBTXUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372233 | |

| Record name | 2,3,5-trifluoro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105252-95-7 | |

| Record name | 2,3,5-trifluoro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)